
1-(2-Isocyano-ethyl)-4-methyl-piperazine
Overview
Description
1-(2-Isocyano-ethyl)-4-methyl-piperazine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-(2-Isocyano-ethyl)-4-methyl-piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain enzymes, which can lead to inhibition or activation of these enzymes. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, this compound can bind to specific protein receptors, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, this compound can upregulate the expression of certain genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by forming a stable complex with the enzyme’s active site, preventing substrate binding. Additionally, this compound can activate certain receptors by binding to their ligand-binding domains, triggering downstream signaling cascades. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours. Prolonged exposure to the compound can lead to its gradual degradation, resulting in reduced efficacy and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions. At high doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only evident within a specific dosage range. Beyond this range, adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. These interactions play a crucial role in determining the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and therapeutic potential .
Biological Activity
1-(2-Isocyano-ethyl)-4-methyl-piperazine (ICEP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C₈H₁₅N₃
CAS Number : 602267-60-7
Molecular Weight : Approximately 155.23 g/mol
The structure of ICEP features a piperazine ring with an isocyanide group that contributes to its reactivity and biological properties.
ICEP exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : ICEP has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect processes such as apoptosis and inflammation.
- Receptor Interaction : The compound interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.
Biological Activities
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Antimicrobial Activity
- ICEP demonstrates significant antimicrobial properties, particularly against Gram-positive bacteria. Studies indicate that it inhibits bacterial cell wall synthesis, leading to bacterial cell death.
- Case Study : In vitro evaluations revealed that ICEP exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
-
Anticancer Properties
- The compound has shown promising anticancer activity by inducing apoptosis in various cancer cell lines, including colon and cervical cancer models.
- Case Study : Treatment with ICEP resulted in a 45% reduction in viability of HCT-116 colon cancer cells after 48 hours, indicating its potential as a therapeutic agent in oncology.
-
Neuroprotective Effects
- Preliminary studies suggest that ICEP may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
- Mechanism : It appears to modulate oxidative stress pathways, reducing neuronal cell death in models of neurotoxicity.
Biochemical Interactions
ICEP's biological activity is closely linked to its interactions with biomolecules:
- Cell Signaling Pathways : The compound influences pathways related to cell proliferation and apoptosis by modulating the expression of key genes involved in these processes.
- Protein Binding : ICEP exhibits a high affinity for certain proteins, which may enhance its therapeutic efficacy by targeting specific cellular mechanisms.
Table 1: Summary of Biological Activities of ICEP
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Isocyano-ethyl)-4-methyl-piperazine has been investigated for its potential as a therapeutic agent. Its structural features make it a candidate for developing new pharmaceuticals, particularly in the realm of antimalarial and anticancer drugs.
Antimalarial Activity
Recent studies have focused on optimizing piperazine derivatives to enhance their antimalarial properties. For instance, modifications to the piperazine ring have shown improved potency against Plasmodium species. In a study involving imidazolopiperazines, compounds similar to this compound demonstrated significant parasitemia reduction at low doses in mouse models, indicating promising antimalarial activity .
Compound | Dose (mg/kg) | Parasitemia Reduction (%) | Survival Days |
---|---|---|---|
Compound 22 | 30 | >99% | 15+ |
Compound 24 | 30 | >99% | 15+ |
Compound 29 | 30 | >99% | 15+ |
Anticancer Research
The compound's structural analogs have been explored for their potential in cancer treatment. Research indicates that modifications to the piperazine structure can enhance the cytotoxicity of these compounds against various cancer cell lines. The introduction of isocyano groups has been linked to increased reactivity and potential for forming DNA adducts, which are crucial in understanding the mechanisms of action against cancer cells .
Case Study 1: Antimalarial Optimization
In a study aimed at optimizing piperazine derivatives for antimalarial activity, researchers synthesized various analogs of this compound. The results indicated that specific substitutions on the piperazine ring significantly enhanced both potency and metabolic stability. The most effective compounds exhibited EC50 values in the range of 160–400 nM, showcasing their potential as viable antimalarial agents .
Case Study 2: Carcinogenic Potential Assessment
Another critical area of research involves assessing the carcinogenic potential of heterocyclic amines, including derivatives of piperazines like this compound. Studies have shown that these compounds can form DNA adducts in vivo, leading to mutations associated with cancer development. Understanding these interactions is essential for evaluating the safety profiles of new drugs derived from this class .
Properties
IUPAC Name |
1-(2-isocyanoethyl)-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-9-3-4-11-7-5-10(2)6-8-11/h3-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXQXPJISCHJSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374787 | |
Record name | 1-(2-Isocyano-ethyl)-4-methyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602267-60-7 | |
Record name | 1-(2-Isocyano-ethyl)-4-methyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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